6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-phenyl-4-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-13(11-6-8-17-9-7-11)15(19-18-14)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYQYMBRPYWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at the 6-Position
Chlorination of the pyridazine core is critical for subsequent cross-coupling reactions. Using POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst at 80°C for 6 hours achieves selective chlorination at the 6-position, yielding 6-chloropyridazine derivatives in 85–92% efficiency. Alternative methods, such as SOCl₂ in dichloromethane at room temperature, offer milder conditions but result in lower yields (65–70%) due to incomplete conversion.
Iodination for Cross-Coupling Readiness
Introducing iodine at the 3-position enables Suzuki-Miyaura couplings. A diazotization-iodination sequence using sodium nitrite (NaNO₂) and potassium iodide (KI) in acetic acid at 0–5°C selectively substitutes the 3-position, yielding 3-iodo-6-chloropyridazine. This intermediate is pivotal for subsequent arylations, as demonstrated in analogous pyrazolo[3,4-b]pyridine systems.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling at the 3-Position
The 3-iodo-6-chloropyridazine undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. Optimized conditions involve Pd(OAc)₂ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 5 mol%), and Cs₂CO₃ (2.0 equiv.) in 1,4-dioxane:water (3:1) at 60°C for 1 hour, achieving 75–98% yields. Electron-deficient boronic acids (e.g., 4-cyanophenyl) require extended reaction times (4 hours) but maintain high efficiency (Table 1).
Table 1: C3 Arylation of 3-Iodo-6-chloropyridazine with Diverse Boronic Acids
| Boronic Acid | Yield (%) | Conditions |
|---|---|---|
| Phenyl | 98 | 60°C, 1 h |
| 4-Methoxyphenyl | 92 | 60°C, 1 h |
| 4-Cyanophenyl | 85 | 60°C, 4 h |
| 2,4-Difluorophenyl | 46 | 60°C, 4 h |
C4 Functionalization via Direct Arylation
Introducing the pyridin-4-yl group at the 4-position presents challenges due to steric hindrance. Recent advances utilize Pd(OAc)₂/XPhos catalytic systems with potassium tert-butoxide (t-BuOK) in toluene at 100°C, enabling direct C–H arylation. Pyridin-4-ylboronic acid couples at the 4-position in 62–68% yield, with higher efficiencies observed for electron-rich pyridines.
Sequential and One-Pot Methodologies
Stepwise Diarylation
Sequential coupling—first at C3, then at C4—ensures regioselectivity. After C3 phenyl group installation, the C4 pyridin-4-yl group is introduced using Pd(OAc)₂ (10 mol%), SPhos ligand, and K₃PO₄ in toluene:water (4:1) at 100°C for 8 hours, yielding this compound in 58% overall yield.
One-Pot Synthesis
Eliminating intermediate purification, one-pot protocols employ Pd(OAc)₂/dppf (15 mol%) with sequential boronic acid additions. Initial C3 coupling at 60°C for 1 hour, followed by C4 arylation at 100°C for 4 hours, achieves 43–72% yields (Table 2). This method reduces solvent waste and processing time, though yields are marginally lower than stepwise approaches.
Table 2: One-Pot Diarylation of 3-Iodo-6-chloropyridazine
| Aryl Group (C3) | Aryl Group (C4) | Yield (%) |
|---|---|---|
| Phenyl | Pyridin-4-yl | 72 |
| 4-Methoxyphenyl | Pyridin-4-yl | 60 |
| 2,4-Difluorophenyl | Pyridin-4-yl | 48 |
Protecting Group Strategies and Deprotection
N-Protecting groups (e.g., 4-methoxybenzyl, PMB) are often employed to prevent unwanted side reactions during cross-coupling. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 2 hours, restoring the NH functionality without degrading the pyridazine core.
Characterization and Analytical Validation
Final products are characterized via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the single-crystal X-ray structure of this compound confirms regioselective arylations and planarity of the heterocyclic system .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace chlorine atoms with other substituents like alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The unique combination of halogenation and aromatic substitutions in 6-chloro-3-phenyl-4-(pyridin-4-yl)pyridazine may enhance its effectiveness against various microbial strains.
2. Antitumor Properties
The compound shows promise in antitumor applications. Structural analogs have been studied for their ability to inhibit tumor cell proliferation, suggesting that this compound could be developed as an anticancer agent.
3. Enzyme Inhibition
Studies have focused on the compound's potential to inhibit specific enzymes involved in disease processes. The structure allows for interactions that may lead to effective enzyme inhibition, providing a pathway for therapeutic development.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications in the pyridazine ring or substituents can significantly affect potency and selectivity against target receptors.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyridazine derivatives, this compound demonstrated superior antimicrobial activity against Gram-positive and Gram-negative bacteria compared to its analogs, indicating its potential as a lead compound for further development.
Case Study 2: Antitumor Activity
Research involving tumor cell lines showed that this compound inhibited cell growth more effectively than several known chemotherapeutic agents. Further studies are needed to elucidate the mechanisms of action and optimize its efficacy through structural modifications.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-chloro group is a critical site for modifications that influence biological activity and physicochemical properties.
Key Trends :
- Chloro → Piperazinyl : Substitution with piperazinyl groups (e.g., MW069a) enhances kinase inhibition by enabling hydrogen bonding and hydrophobic interactions .
- Chloro → Methylpiperazinyl : Improves solubility and CNS penetration, critical for neuropsychiatric drug candidates .
- Core Modifications : Fusing imidazo rings () or thienyl/furanyl groups () alters pharmacokinetics and target engagement .
Substituent Variations at Position 3
The 3-phenyl group contributes to structural rigidity and π-π stacking interactions.
Key Trends :
Substituent Variations at Position 4
The 4-pyridinyl group is conserved in many analogues for its hydrogen-bonding capability.
Key Trend :
- Pyridinyl → Pyrimidinyl : Pyrimidine derivatives (e.g., MW069a) show superior inhibitory activity due to enhanced hinge-region interactions .
Physicochemical and Structural Comparisons
Electronic Effects
The 6-chloro group is electron-withdrawing, reducing electron density on the pyridazine ring. Theoretical calculations () correlate this with improved activity in kinase inhibitors, as electron-deficient rings better mimic ATP’s purine moiety .
Melting Points and Solubility
- This compound: No explicit data, but chloro derivatives typically exhibit higher melting points than amine-substituted analogues .
- Piperazinyl Derivatives (e.g., MW069a) : Lower melting points and improved aqueous solubility due to polar amine groups .
Biological Activity
6-Chloro-3-phenyl-4-(pyridin-4-yl)pyridazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a pyridazine core substituted with a chloro group, a phenyl group, and a pyridine moiety. This unique arrangement contributes to its biological efficacy.
This compound primarily functions as an inhibitor of various enzymes and receptors. Notably, it has been shown to inhibit mitogen-activated protein (MAP) kinases, which are crucial in regulating cell growth and differentiation. The inhibition of these kinases can lead to decreased cell proliferation, making this compound a potential candidate for cancer therapy.
Antimicrobial Activity
Recent studies have highlighted the compound's potency against Cryptosporidium parvum, with an effective concentration (EC50) of 0.17 μM. This suggests that it may serve as a promising agent against infections caused by this pathogen, especially in immunocompromised patients .
Anticancer Properties
The compound exhibits significant anticancer activity through dual inhibition of c-Met and Pim-1 kinases. This dual action is relatively uncommon among similar compounds and enhances its therapeutic potential in targeting multiple pathways involved in tumor growth.
Structure-Activity Relationships (SAR)
The SAR studies have demonstrated that modifications to the heteroaryl groups can significantly influence the potency and selectivity of the compound. For instance, variations in substituents on the phenyl ring have been shown to affect the binding affinity and biological activity against various targets .
| Substituent | Activity (EC50) | Comments |
|---|---|---|
| 4-Fluoro | 0.2 μM | Increased potency against M.tb |
| 4-Methoxy | 0.5 μM | Moderate activity; less favorable than fluorine substitution |
| No substitution | >20 μM | Significant loss in potency |
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested for its effects on various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- In Vivo Efficacy : Animal models have demonstrated the compound's effectiveness in reducing tumor size and improving survival rates when administered at therapeutic doses.
- Toxicology : While exhibiting potent biological activity, concerns regarding cardiotoxicity due to hERG channel inhibition have been noted, necessitating further optimization to mitigate these effects .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 6-chloro-3-phenyl-4-(pyridin-4-yl)pyridazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can involve functionalization of pyridazine cores. For example, microwave-assisted methods (e.g., 3,6-dichloropyridazine functionalization ) optimize reaction time and regioselectivity. Key steps include:
- Step 1 : Condensation of chlorinated pyridazine intermediates with aryl groups (e.g., phenyl or pyridinyl substituents) using palladium or copper catalysts in solvents like DMF or toluene .
- Step 2 : Post-functionalization via nucleophilic aromatic substitution (SNAr) to introduce pyridine or phenyl groups at the 3- and 4-positions.
- Critical Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity significantly affect yield. Microwave irradiation reduces side reactions compared to conventional heating .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a multi-technique approach:
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyridazine vs. phenyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects (e.g., chloro groups deshield adjacent protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Computational Tools : Compare experimental InChI key or IR spectra with PubChem-predicted data .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene) via incremental dilution. Chloro and pyridinyl groups enhance polarity but may reduce solubility in aqueous buffers.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the chloro group or oxidation of the pyridine ring .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization be addressed?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 6) direct nucleophilic attack to position 4 due to meta-directing effects. Computational DFT studies predict reactive sites .
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings to minimize steric hindrance from phenyl/pyridinyl groups .
- Case Study : In triazolopyridazine derivatives, hydrazine intermediates enable selective cyclization at position 3 .
Q. What strategies resolve contradictions in reactivity data across substituted pyridazines?
- Methodological Answer :
- Comparative Analysis : Contrast reaction rates of 6-chloro-3-phenyl derivatives with analogs lacking pyridinyl groups. For example, steric bulk from the pyridin-4-yl group may slow SNAr at position 4 .
- Data Normalization : Use Hammett plots to correlate substituent σ-values with reaction kinetics. Chloro groups (σₚ ≈ 0.23) exhibit moderate deactivation compared to stronger electron-withdrawing groups .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Simulate interactions with biological targets (e.g., kinases or GPCRs) using PyMOL or AutoDock. The pyridazine core may act as a hinge-binding motif .
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with antiplatelet or antibacterial activity observed in related pyridazinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
